(1R,2R)-2-aminocyclobutan-1-ol

Catalog No.
S866531
CAS No.
72320-39-9
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-aminocyclobutan-1-ol

CAS Number

72320-39-9

Product Name

(1R,2R)-2-aminocyclobutan-1-ol

IUPAC Name

(1R,2R)-2-aminocyclobutan-1-ol

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1

InChI Key

WXKBWWIWJCCING-QWWZWVQMSA-N

SMILES

C1CC(C1N)O

Canonical SMILES

C1CC(C1N)O

Isomeric SMILES

C1C[C@H]([C@@H]1N)O

(1R,2R)-2-aminocyclobutan-1-ol is a chiral compound characterized by a four-membered cyclobutane ring, with an amino group and a hydroxyl group attached to adjacent carbon atoms in a trans configuration. The molecular formula for this compound is C4H9NOC_4H_9NO and it has a molecular weight of approximately 87.12 g/mol. The compound's structure allows for unique interactions due to the presence of both the amino and hydroxyl functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .

  • Oxidation: This process can convert the compound into trans-2-amino-cyclobutanone using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield cyclobutanol, typically achieved using hydrogen gas in the presence of palladium or platinum catalysts.
  • Substitution: The amino group is amenable to nucleophilic substitution reactions, allowing for the introduction of other functional groups under basic conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral medium
ReductionHydrogen gas + PalladiumHigh pressure
SubstitutionHalides or alkoxidesBasic conditions

Research indicates that (1R,2R)-2-aminocyclobutan-1-ol exhibits potential biological activity. Its structural features allow it to interact with various biomolecules, influencing biochemical pathways. Specific studies are ongoing to explore its role as a pharmaceutical intermediate and its interactions with enzymes and receptors .

The synthesis of (1R,2R)-2-aminocyclobutan-1-ol can be achieved through several methods:

  • Catalytic Hydrogenation of Cyclobutanone Oxime: This method involves the reduction of cyclobutanone oxime under controlled conditions to yield the desired compound.
  • Reduction of Trans-2-Nitro-Cyclobutanol: This approach utilizes hydrogen gas in the presence of a palladium catalyst to convert trans-2-nitro-cyclobutanol into (1R,2R)-2-aminocyclobutan-1-ol.

Industrial production typically employs large-scale hydrogenation processes to ensure high yield and purity .

(1R,2R)-2-aminocyclobutan-1-ol has several applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate.
  • Industry: It is utilized in producing specialty chemicals and materials.

The mechanism of action for (1R,2R)-2-aminocyclobutan-1-ol involves its ability to form hydrogen bonds and other interactions due to its amino and hydroxyl groups. These interactions may influence various biochemical pathways, although detailed studies are still required to elucidate specific molecular targets.

Several compounds share structural similarities with (1R,2R)-2-aminocyclobutan-1-ol:

Compound NameStructural FeaturesKey Differences
Trans-2-Hydroxy-CyclobutanolLacks the amino groupHydroxyl group only
Cis-2-Amino-CyclobutanolSimilar structure but with a cis configurationDifferent stereochemistry
Trans-2-Nitro-CyclobutanolContains a nitro group instead of an amino groupPresence of nitro functional group

These compounds highlight the uniqueness of (1R,2R)-2-aminocyclobutan-1-ol due to its specific functional groups and stereochemistry, which contribute to its distinct chemical behavior and potential applications in research.

XLogP3

-0.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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